molecular formula C13H17N B13654753 4-(tert-Butyl)-1-methyl-1H-indole

4-(tert-Butyl)-1-methyl-1H-indole

Cat. No.: B13654753
M. Wt: 187.28 g/mol
InChI Key: RPRFKXBXZOKILE-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1-methyl-1H-indole is a substituted indole derivative characterized by a tert-butyl group at the 4-position and a methyl group at the 1-position of the indole ring. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

4-tert-butyl-1-methylindole

InChI

InChI=1S/C13H17N/c1-13(2,3)11-6-5-7-12-10(11)8-9-14(12)4/h5-9H,1-4H3

InChI Key

RPRFKXBXZOKILE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C=CN(C2=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1-methyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the Friedel-Crafts alkylation, where indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 4-(tert-Butyl)-1-methyl-1H-indole can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)-1-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 4-(tert-Butyl)-1-methyl-1H-indoline.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the indole ring using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: 4-(tert-Butyl)-1-methyl-1H-indoline.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Chemistry: 4-(tert-Butyl)-1-methyl-1H-indole is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It serves as a model compound to investigate the binding affinity and activity of indole-based drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Indole derivatives are known for their activity on serotonin receptors, and modifications to the indole structure can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, 4-(tert-Butyl)-1-methyl-1H-indole is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various chemical processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the tert-butyl and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Indole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
4-(tert-Butyl)-1-methyl-1H-indole 4-tert-butyl, 1-methyl ~203.3 (calculated) N/A High hydrophobicity; pharmaceutical intermediate Inferred
tert-Butyl 4-Bromo-1H-indole-1-carboxylate 4-bromo, 1-Boc 299.15 N/A Suzuki coupling precursor
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate 4-chloro, 3-hydroxymethyl, 1-Boc 281.74 N/A Enhanced solubility; medicinal chemistry intermediate
tert-Butyl 3-acetyl-1H-indole-1-carboxylate 3-acetyl, 1-Boc 259.29 N/A Electrophilic reactivity for further functionalization
N-(3-Aminopropyl)-3-(((3-hydroxybenzyl)amino)methyl)-1-methyl-1H-indole-5-carboxamide (19) 3-aminopropyl, 3-hydroxybenzylamino, 5-carboxamide ~424.5 (calculated) 199–205 High polarity; bioactive scaffold

Substituent Effects on Physicochemical Properties

  • Hydrophobicity : The tert-butyl group in 4-(tert-Butyl)-1-methyl-1H-indole increases lipophilicity compared to hydroxyl- or carboxamide-substituted analogs (e.g., compounds 14–17 in ), which exhibit higher melting points (88.7–390°C) due to hydrogen bonding .
  • Reactivity : Bromo- and chloro-substituted derivatives (e.g., 16b in and 914349-01-2 in ) serve as intermediates for cross-coupling reactions, whereas acetylated analogs (e.g., 95b in ) enable nucleophilic additions .
  • Solubility : Hydroxymethyl groups (e.g., 870535-27-6 in ) improve aqueous solubility, critical for drug formulation, while methoxy groups (e.g., 1394899-06-9 in ) balance lipophilicity and metabolic stability .

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